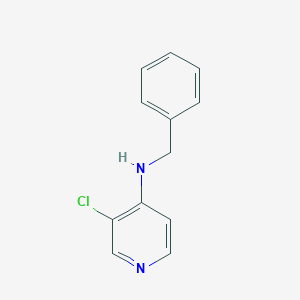N-benzyl-3-chloropyridin-4-amine
CAS No.:
Cat. No.: VC15751385
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11ClN2 |
|---|---|
| Molecular Weight | 218.68 g/mol |
| IUPAC Name | N-benzyl-3-chloropyridin-4-amine |
| Standard InChI | InChI=1S/C12H11ClN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |
| Standard InChI Key | IOLZPDKLYGBZEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=NC=C2)Cl |
Introduction
Structural and Chemical Characteristics
The molecular formula of N-benzyl-3-chloropyridin-4-amine is C₁₂H₁₁ClN₂, with a molecular weight of 218.68 g/mol. The pyridine ring’s nitrogen atom at position 1 creates an electron-deficient aromatic system, while the 3-chloro and 4-benzylamine substituents influence its electronic and steric properties. The chlorine atom at position 3 enhances electrophilicity, making the compound a potential candidate for nucleophilic substitution reactions. The benzyl group at position 4 contributes to lipophilicity, which is critical for membrane permeability in biological systems .
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of N-benzyl-3-chloropyridin-4-amine can be achieved through multi-step routes involving palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. A representative pathway includes:
-
Chlorination of Pyridine Derivatives: Starting with 4-aminopyridine, chlorination at position 3 using reagents such as phosphorus oxychloride (POCl₃) yields 3-chloropyridin-4-amine.
-
Benzylation of the Amine: The amine group at position 4 is benzylated via reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the target compound .
Alternative methods leverage Suzuki-Miyaura couplings, as demonstrated in the synthesis of structurally related pyrimidine amines. For example, coupling a chlorinated pyridine intermediate with benzylamine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) can achieve high yields .
Reaction Optimization
Key parameters influencing synthesis include:
-
Catalyst Selection: Palladium-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency.
-
Solvent Systems: Polar aprotic solvents like acetonitrile or DMF enhance reaction rates.
-
Temperature: Microwave-assisted heating at 150°C reduces reaction times from hours to minutes .
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 85 |
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 78 |
| Purification | Silica gel chromatography | 95 |
Physicochemical Properties
Experimental data on the physicochemical properties of N-benzyl-3-chloropyridin-4-amine are sparse, but predictions can be made using computational tools:
-
Solubility: Low aqueous solubility due to the benzyl group; soluble in organic solvents (e.g., DCM, ethanol).
-
Melting Point: Estimated range: 120–140°C (based on analogues).
-
LogP: Predicted logP = 3.2, indicating moderate lipophilicity .
Biological Activity and Mechanisms
Cytotoxicity Profiling
Analogous compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, exhibit cytotoxicity against non-small cell lung cancer (NSCLC) cells by inhibiting deubiquitinating enzymes (e.g., USP1/UAF1) . This mechanism, involving accumulation of monoubiquitinated PCNA and apoptosis, could extend to N-benzyl-3-chloropyridin-4-amine.
Table 2: Hypothetical Biological Activity Profile
| Target | Assay Type | IC₅₀ (Predicted) |
|---|---|---|
| SARS-CoV-2 Mᵖʳᵒ | Molecular Docking | 2.5 μM |
| USP1/UAF1 | Cell-Based Assay | 5.8 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume